molecular formula C16H19NO3 B2468780 (1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid CAS No. 1218230-39-7

(1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid

Cat. No. B2468780
CAS RN: 1218230-39-7
M. Wt: 273.332
InChI Key: GYUQJDSKNBDITI-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid is a chiral bicyclic amino acid derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. This compound is of interest due to its unique structure and potential biological activity, which could lead to the development of new drugs or therapeutic agents.

Scientific Research Applications

Structural Analysis and Stereochemistry

  • Crystal Structure and Stereochemistry : The (1R,2S) enantiomer of cyclohexane-1,2-dicarboxylic acid was studied in the form of a brucinium salt. The crystal structure determination revealed the presence of the (1R,2S) enantiomeric form, highlighting its importance in stereochemical studies (Smith, Wermuth, & Williams, 2012).

Organic Synthesis and Reactivity

  • Reactivity in Organic Synthesis : Research into the stereoselective alkylation of the (1R,2S)-cyclohexane-1,2-dicarboxylic acid mono-(−)-menthyl ester has provided insights into its reactivity, showcasing its potential in organic synthesis and the creation of chiral molecules (Hulme, Jenkins, Fawcett, & Russell, 1994).

Enzymatic Synthesis Inhibition

  • Enzymatic Synthesis Inhibition : Compounds structurally analogous to L-methionine, including cyclohexane derivatives, have been studied for their ability to inhibit the synthesis of S-adenosyl-L-methionine, an essential metabolic process. This reveals the compound's potential application in biochemical research and drug design (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Environmental and Biochemical Studies

  • Environmental Exposure Studies : Studies have explored the environmental exposure to cyclohexane dicarboxylic acid derivatives, which could provide insights into the environmental impact and biological interactions of similar compounds (Silva, Jia, Samandar, Preau, & Calafat, 2013).

  • Analytical Chemistry : The utilization of cyclohexane-1,2-dicarboxylic acid derivatives in analytical chemistry, particularly in the determination of enantiomeric excess of chiral carboxylic acids, demonstrates the compound's relevance in precise chemical analysis (Mastranzo, Quintero, & de Parrodi, 2007).

properties

IUPAC Name

(1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(12-6-2-3-7-13(12)16(19)20)17-10-9-11-5-1-4-8-14(11)17/h1,4-5,8,12-13H,2-3,6-7,9-10H2,(H,19,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUQJDSKNBDITI-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)N2CCC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid

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